

# Assessing the Long-Term Efficacy of Sonlicromanol Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the long-term efficacy of **Sonlicromanol hydrochloride**, an investigational drug for primary mitochondrial diseases (PMDs), particularly those with the m.3243A>G mutation, such as MELAS syndrome. Drawing on available clinical trial data, this document compares Sonlicromanol's performance with current standard-of-care alternatives and presents supporting experimental evidence to inform ongoing research and development in mitochondrial medicine.

### **Overview of Sonlicromanol Hydrochloride**

Sonlicromanol (formerly KH176) is an orally administered small molecule that acts as a reactive oxygen species (ROS)-redox modulator.[1] It is designed to address the core pathophysiological consequences of mitochondrial dysfunction, namely oxidative stress and inflammation.[2] Its active metabolite, KH176m, targets the accumulation of ROS and modulates inflammatory pathways, offering a potential therapeutic strategy for the debilitating symptoms of mitochondrial disease.[1]

# Comparative Efficacy: Sonlicromanol vs. Standard of Care







Currently, there are no approved disease-modifying therapies for most mitochondrial diseases. The standard of care for MELAS syndrome is largely supportive, focusing on symptom management. This includes the use of L-arginine to manage stroke-like episodes and supplementation with coenzymes such as Coenzyme Q10 (CoQ10).[3][4] A direct comparison of efficacy is challenging due to the differing mechanisms of action and the nature of the available clinical trial data. Sonlicromanol aims to be a chronic, disease-modifying therapy, while L-arginine is primarily used for acute events. CoQ10 is used as a general mitochondrial supplement.

#### **Quantitative Data Summary**

The following tables summarize the available quantitative data from clinical trials of Sonlicromanol and key standard-of-care alternatives.

Table 1: Long-Term Efficacy of **Sonlicromanol Hydrochloride** (KHENEREXT Study - 52-Week Open-Label Extension)



| Outcome Measure                                   | Result                                | p-value       |
|---------------------------------------------------|---------------------------------------|---------------|
| Cognition & Mood                                  |                                       |               |
| Test of Attentional Performance (TAP) with alarm  | Statistically significant improvement | 0.0102[5][6]  |
| TAP without alarm                                 | Statistically significant improvement | 0.0047[5][6]  |
| Beck Depression Inventory (BDI) - total score     | Clinically meaningful improvement     | 0.0563[5][6]  |
| BDI - somatic score                               | Statistically significant improvement | 0.0261[5][6]  |
| Quality of Life & Fatigue                         |                                       |               |
| SF12 physical component score                     | Statistically significant improvement | 0.0008[5][6]  |
| Neuro-Quality of Life Short<br>Form-Fatigue Scale | Statistically significant improvement | 0.0036[5][6]  |
| EuroQol EQ-5D-5L-Visual<br>Analog Scale           | Statistically significant improvement | 0.0213[5][6]  |
| EuroQol EQ-5D-5L-Index                            | Statistically significant improvement | 0.0173[5]     |
| Pain & Physical Function                          |                                       |               |
| McGill Pain Questionnaire                         | Statistically significant improvement | 0.0105[5][6]  |
| mini-Balance Evaluation<br>Systems test           | Statistically significant improvement | 0.0009[5][6]  |
| Five Times Sit-To-Stand Test                      | Improvement observed in most patients | Not specified |

Table 2: Efficacy of L-arginine in MELAS Syndrome (9-Year Prospective, Multicenter Clinical Research)



| Outcome Measure                                                       | Result         | p-value       |
|-----------------------------------------------------------------------|----------------|---------------|
| Stroke-like Episodes                                                  |                |               |
| Interictal phase (time between episodes)                              | Extended       | 0.0625[4][7]  |
| Incidence and severity of ictuses                                     | Decreased      | Not specified |
| Acute Symptom Improvement (Intravenous L-arginine)                    |                |               |
| Headache, nausea/vomiting, impaired consciousness, visual disturbance | Improved rates | Not specified |

Table 3: Efficacy of Coenzyme Q10 in Mitochondrial Disorders (Randomized Controlled Trial)

| Outcome Measure                             | Result                | p-value       |
|---------------------------------------------|-----------------------|---------------|
| Exercise Physiology                         |                       |               |
| Post-exercise lactate                       | Attenuated rise       | Not specified |
| VO2/kg lean mass after 5 minutes of cycling | Increased (~1.93 ml)  | < 0.005[2][8] |
| Clinically Relevant Variables               |                       |               |
| Strength, resting lactate                   | No significant effect | Not specified |

# Experimental Protocols Sonlicromanol Clinical Trial Program (KHENERGYZE & KHENEREXT)

- KHENERGYZE (Phase 2b, Randomized Controlled Trial):
  - Design: A double-blind, randomized, placebo-controlled, three-way cross-over study.[1]



- Participants: 27 adult patients with a genetically confirmed m.3243A>G mutation.[1][5]
- Intervention: Patients received 50 mg or 100 mg of Sonlicromanol hydrochloride or a placebo twice daily for 28-day periods, separated by a washout period.[5][9]
- Primary Endpoint: Change from placebo in the attentional domain of the Cogstate cognitive function test battery.[5] Although the primary endpoint was not met, positive signals were seen in secondary endpoints, particularly in patients with more severe baseline symptoms.[5]
- KHENEREXT (Open-Label Extension Study):
  - Design: A 52-week, open-label extension study for patients who completed the KHENERGYZE trial.[5][9]
  - Participants: 15 patients from the KHENERGYZE study entered, with 12 completing the analysis.[5]
  - Intervention: All patients received 100 mg of Sonlicromanol hydrochloride twice daily.[5]
  - Objective: To assess the long-term safety, tolerability, and efficacy of Sonlicromanol.[5][9]

#### L-arginine Clinical Research

- Design: A 9-year, prospective, multicenter clinical research program in Japan, including two
   2-year clinical trials.[4][7]
- Participants: 15 patients in the oral L-arginine trial and 10 in the intravenous L-arginine trial.
   [4][7]
- Intervention:
  - Oral: Systematic administration of L-arginine.[4][7]
  - Intravenous: Administered during acute stroke-like episodes.[4][7]



• Primary Endpoints: The MELAS scale for the oral trial and improvement rates of headache and nausea/vomiting for the intravenous trial.[4][7] The primary endpoints were not achieved, but positive trends and improvements in symptoms were observed.[5]

#### **Coenzyme Q10 Randomized Controlled Trial**

- Design: A randomized, double-blind, cross-over trial.[2][8]
- Participants: 30 patients with mitochondrial cytopathy. [2][8]
- Intervention: 1200 mg/day of Coenzyme Q10 for 60 days.[2][8]
- Outcome Measures: Blood lactate, urinary markers of oxidative stress, body composition, activities of daily living, quality of life, strength, and exercise cardiorespiratory variables.[2][8]

## Visualizing the Mechanisms and Processes Signaling Pathway of Sonlicromanol











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Coenzyme Q10 Supplementation in Aging and Disease [frontiersin.org]
- 4. Therapeutic regimen of L-arginine for MELAS: 9-year, prospective, multicenter, clinical research Institut de Myologie [institut-myologie.org]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Therapeutic regimen of I-arginine for MELAS: 9-year, prospective, multicenter, clinical research PMC [pmc.ncbi.nlm.nih.gov]
- 8. A randomized trial of coenzyme Q10 in mitochondrial disorders PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Khondrion | Our science [khondrion.com]



 To cite this document: BenchChem. [Assessing the Long-Term Efficacy of Sonlicromanol Hydrochloride: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8201813#assessing-the-long-term-efficacy-of-sonlicromanol-hydrochloride]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com